molecular formula C8H14N4O B12329232 {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B12329232
M. Wt: 182.22 g/mol
InChI Key: WQVPUMRTJVBWQD-UHFFFAOYSA-N
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Description

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a pyrrolidine ring attached to the triazole ring, with a methanol group at the fourth position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the triazole ring.

    Introduction of the Methanol Group: The methanol group can be introduced via a reduction reaction, where a suitable precursor is reduced to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) ions for click chemistry reactions.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Functionalized triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound is being explored for its potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.

Industry

    Material Science: It can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(pyrrolidin-2-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a triazole ring.

    2-Pyrrolidinone, 1-methyl-: Contains a pyrrolidinone ring instead of a triazole ring.

Uniqueness

    Structural Features: The presence of both a pyrrolidine ring and a triazole ring in {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol makes it unique compared to other similar compounds.

    Chemical Properties: The combination of these rings imparts unique chemical properties, such as enhanced stability and reactivity.

Properties

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7/h5,7,9,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPUMRTJVBWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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